N-Demethyl Olanzapine-d8

Description

Properties

IUPAC Name |

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIXVHJEIZKJW-COMRDEPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Imperative for Precision in Bioanalysis

An In-Depth Technical Guide to N-Demethyl Olanzapine-d8 for Advanced Bioanalytical Applications

Core Chemical & Physical Characteristics

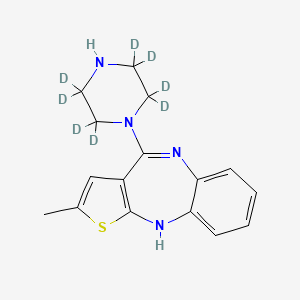

N-Demethyl Olanzapine-d8 is the isotopically labeled form of N-Demethyl Olanzapine, a major active metabolite of the atypical antipsychotic drug, Olanzapine. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium on the piperazine ring. This strategic labeling imparts a mass shift detectable by mass spectrometry, without significantly altering the compound's chemical behavior, making it an ideal internal standard for isotope dilution mass spectrometry assays.

Identity and Physicochemical Properties

A summary of the core properties of N-Demethyl Olanzapine-d8 is presented below. These data are foundational for method development, including the preparation of stock solutions and the selection of appropriate analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | 2-methyl-4-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e][1][2]diazepine | [1][3] |

| Synonyms | N-Desmethyl Olanzapine-d8, 4'-Desmethylolanzapine-d8 | [1][4] |

| CAS Number | 786686-82-6 | [1][4][5] |

| Molecular Formula | C₁₆H₁₀D₈N₄S | [1][5] |

| Molecular Weight | 306.46 g/mol | [1][4][5] |

| Exact Mass | 306.1754 g/mol | [3] |

| Appearance | Solid (Pale yellow to deep yellow crystal/powder) | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in aqueous buffers. | [1][7] |

| Storage Conditions | -20°C in a well-closed container, protected from light. | [3][8] |

| Isotopic Purity | Typically ≥98% (d8); specification can vary by supplier. A representative analysis shows 85.95% d8, 12.24% d7, 1.75% d6. | [9] |

Synthesis, Isotopic Labeling, and Quality Considerations

Rationale for Deuteration of the Piperazine Ring

The choice to place the deuterium labels on the piperazine ring is a deliberate one, grounded in an understanding of olanzapine's metabolic pathways. The primary metabolic transformations of olanzapine occur at the N-demethylation site and through oxidation of the thiophene ring.[10] The piperazine ring itself is relatively stable against metabolic alteration during the initial phases of metabolism. Placing the deuterium labels on this stable core minimizes the risk of isotopic loss during biological processing, a phenomenon known as back-exchange, which would compromise the accuracy of the internal standard.

Synthetic Pathway Overview

The synthesis of N-Demethyl Olanzapine-d8 is not typically performed by direct deuteration of N-Demethyl Olanzapine. Instead, the common strategy involves the use of a deuterated building block, specifically piperazine-d8.[4][11][][13]

A plausible synthetic route can be conceptualized as follows:

-

Preparation of Piperazine-d8: The synthesis of deuterated piperazine can be achieved through methods such as the reduction of suitable precursors with a deuterium source like lithium aluminum deuteride.[14]

-

Coupling Reaction: The deuterated piperazine-d8 is then reacted with a suitable olanzapine precursor. This typically involves the nucleophilic substitution reaction of piperazine-d8 with a molecule containing the thienobenzodiazepine core, where a leaving group is present at the position where the piperazine ring attaches.

This building block approach ensures high levels of deuterium incorporation specifically at the desired positions.

Caption: Conceptual synthetic pathway for N-Demethyl Olanzapine-d8.

Role in Bioanalytical Methodologies: An Application-Centric Approach

N-Demethyl Olanzapine-d8 is almost exclusively used as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry

The core principle behind using a stable isotope-labeled internal standard is to account for variability during sample processing and analysis.[10] N-Demethyl Olanzapine-d8 is chemically identical to the analyte (N-Demethyl Olanzapine) and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement corrects for variations in extraction recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision compared to methods using other types of internal standards.[10]

Olanzapine Metabolism and the Significance of N-Demethyl Olanzapine

Olanzapine undergoes extensive metabolism in the liver. One of the major pathways is N-demethylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-Demethyl Olanzapine.[15] This metabolite is pharmacologically active, and its concentration in plasma is relevant for understanding the overall therapeutic and potential side effects in patients. Therefore, accurate quantification of both the parent drug and this metabolite is crucial in therapeutic drug monitoring and pharmacokinetic studies.

Caption: Primary metabolic pathway of Olanzapine to N-Demethyl Olanzapine.

Experimental Protocol: Quantification of N-Demethyl Olanzapine in Human Plasma

The following is a representative, detailed protocol for the analysis of N-Demethyl Olanzapine in human plasma using N-Demethyl Olanzapine-d8 as an internal standard. This protocol is a synthesis of best practices described in the literature and is intended as a starting point for method development and validation.[5][16]

Materials and Reagents

-

Analytes: N-Demethyl Olanzapine, N-Demethyl Olanzapine-d8

-

Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether

-

Reagents: Formic acid, ammonium formate, deionized water

-

Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Demethyl Olanzapine and N-Demethyl Olanzapine-d8 in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the N-Demethyl Olanzapine-d8 primary stock with methanol.

Sample Preparation: Protein Precipitation (PPT)

Causality: Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. While it may result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), its simplicity is often a significant advantage.[16][17]

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Setting | Rationale/Comments |

| LC System | UPLC/HPLC system capable of binary gradient elution | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for basic compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier to promote analyte ionization and improve peak shape. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate | A gradient is necessary to elute the analyte and clear the column of matrix components. |

| Injection Volume | 5 µL | |

| MS System | Triple quadrupole mass spectrometer | Required for MRM experiments. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Olanzapine and its metabolite contain basic nitrogen atoms that are readily protonated. |

| MRM Transitions | N-Demethyl Olanzapine: 299.1 → 229.1 N-Demethyl Olanzapine-d8: 307.1 → 237.1 | Precursor ions correspond to [M+H]⁺. Product ions are characteristic fragments. These transitions should be optimized on the specific instrument used. |

| Collision Energy | Optimize for each transition | Typically in the range of 15-35 eV. |

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[18][19][20][21] Key validation parameters include:

-

Selectivity and Specificity: Absence of interference at the retention times of the analyte and IS.

-

Linearity and Range: Typically 0.5 - 50 ng/mL for N-Demethyl Olanzapine.

-

Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in processed samples.

Caption: Bioanalytical workflow for N-Demethyl Olanzapine quantification.

Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following points are critical:

-

Handling: N-Demethyl Olanzapine-d8 is a pharmaceutical-related compound of unknown potency. It should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure its long-term stability.[3][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A Tool for Uncompromising Quality

N-Demethyl Olanzapine-d8 is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible bioanalytical data. Its well-characterized properties, coupled with the robust analytical framework of isotope dilution mass spectrometry, provide the foundation for accurate pharmacokinetic and metabolic studies of olanzapine. By understanding the principles behind its design, synthesis, and application, researchers can confidently implement this internal standard to overcome the inherent challenges of bioanalysis, ultimately contributing to the safer and more effective use of therapeutic agents.

References

-

Veeprho. (n.d.). N-Desmethyl Olanzapine-D8 | CAS 786686-82-6. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Demethyl Olanzapine-d8 | CAS No : 786686-82-6. Retrieved from [Link]

-

PubChem. (n.d.). N-Demethyl Olanzapine-d8. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Olanzapine-impurities. Retrieved from [Link]

-

Midha, K. K., Hawes, E. M., Hubbard, J. W., & McKay, G. (1984). Synthesis of Deuterium-Labeled Fluphenazine. Journal of Pharmaceutical Sciences, 73(1), 87–90. Retrieved from [Link]

-

Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-DEMETHYL OLANZAPINE D8. Retrieved from [Link]

- Google Patents. (n.d.). Deuterated piperazine derivatives as anti-anginal compounds.

-

PharmGKB. (n.d.). Olanzapine Pathway, Pharmacokinetics. Retrieved from [Link]

-

Lu, M. L., Lin, C. H., Chen, Y. C., Yang, H. C., Wu, T. H., & Lane, H. Y. (2013). Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. PLoS ONE, 8(5), e65719. Retrieved from [Link]

- de Castro, A., Concheiro, M., Quintela, O., Cruz, A., & López-Rivadulla, M. (2004). LC-MS/MS assay for olanzapine and desmethyl olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1149–1167.

-

Nielsen, M. K., & Johansen, S. S. (2009). Determination of Olanzapine in Whole Blood Using Simple Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 33(4), 212–217. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2013). Draft Guidance for Industry on Bioanalytical Method Validation. Retrieved from [Link]

-

Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]

-

de la Torre, X. G., et al. (2015). The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study. Clinical and Experimental Pharmacology and Physiology, 42(3), 305-13. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Remlein, M., & Rychlik, M. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Molecules, 27(15), 4983. Retrieved from [Link]

-

ResearchGate. (2014). LC–MS/MS assay for olanzapine in human plasma and its application to a bioequivalence study. Retrieved from [Link]

-

Nielsen, M. K., & Johansen, S. S. (2009). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 33(4), 212–217. Retrieved from [Link]

-

ResearchGate. (2000). Bioanalytical methods validation: A critique of the proposed FDA guidance. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). N-Demethyl Olanzapine-d8. Retrieved from [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

Sources

- 1. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 2. longdom.org [longdom.org]

- 3. N-Demethyl Olanzapine-d8 | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 8. N-Demethyl Olanzapine-d8 | LGC Standards [lgcstandards.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 13. Piperazine-2,2,3,3,5,5,6,6-d8 | LGC Standards [lgcstandards.com]

- 14. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Determination of olanzapine in whole blood using simple protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]

- 19. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

- 20. fda.gov [fda.gov]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

Synthesis and characterization of N-Demethyl Olanzapine-d8

An In-depth Technical Guide to the Synthesis and Characterization of N-Demethyl Olanzapine-d8

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of N-Demethyl Olanzapine-d8 (2-methyl-4-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e][1][2]diazepine). N-Demethyl Olanzapine is the principal active metabolite of Olanzapine, an atypical antipsychotic drug.[3][4] The deuterated isotopologue, N-Demethyl Olanzapine-d8, serves as an indispensable internal standard for quantitative bioanalytical studies, such as therapeutic drug monitoring and pharmacokinetic research, owing to its ability to improve the accuracy of mass spectrometry and liquid chromatography methods.[5][6] This document details a robust synthetic protocol, purification strategies, and state-of-the-art characterization methodologies, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The rationale behind key experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Rationale for Isotopic Labeling

Olanzapine is a widely prescribed thienobenzodiazepine derivative for the treatment of schizophrenia and bipolar disorder.[7][8] Its metabolism in the liver is complex, primarily yielding 4-N-desmethyl olanzapine (N-Demethyl Olanzapine) via the cytochrome P450 isoform CYP1A2.[1][4] Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse metabolic effects.[9][10]

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-elution of an analyte and its stable isotope-labeled internal standard (SIL-IS) provides the most reliable method for correcting analytical variability.[1] A SIL-IS, such as N-Demethyl Olanzapine-d8, is chemically identical to the analyte but has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1] The use of a deuterated standard with eight deuterium atoms (d8) provides a significant mass shift from the parent molecule, preventing isotopic crosstalk and ensuring superior accuracy and precision in quantification.[2]

Synthesis of N-Demethyl Olanzapine-d8

The synthesis of N-Demethyl Olanzapine-d8 is predicated on the established synthesis of its non-deuterated analogue.[11] The core strategy involves the condensation of the key intermediate, 4-amino-2-methyl-10H-thieno[2,3-b][1][12]benzodiazepine, with a deuterated piperazine ring.

Synthetic Pathway

The selected pathway leverages a nucleophilic aromatic substitution reaction. The precursor, 4-amino-2-methyl-10H-thieno[2,3-b][1][12]benzodiazepine hydrochloride, serves as the electrophilic substrate, which is coupled with piperazine-d8. The use of a high-boiling point, polar aprotic solvent mixture like dimethyl sulfoxide (DMSO) and toluene facilitates the reaction by effectively solvating the reactants and allowing for the necessary reflux temperatures to drive the reaction to completion.[13]

Caption: Synthetic workflow for N-Demethyl Olanzapine-d8.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.[13]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-amino-2-methyl-10H-thieno[2,3-b][1][12]benzodiazepine hydrochloride (1 equivalent) with a significant molar excess of piperazine-d8 (approx. 7 equivalents).

-

Solvent Addition: Add a 1:1 mixture of anhydrous dimethyl sulfoxide (DMSO) and toluene to the flask. The solvent volume should be sufficient to create a stirrable slurry (e.g., 10 mL total solvent per gram of the starting hydrochloride).

-

Reaction Execution: Heat the mixture to reflux under a continuous, gentle stream of an inert gas (nitrogen or argon). The inert atmosphere is critical to prevent oxidative side reactions.

-

Monitoring: Maintain reflux for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material.

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture in an ice-water bath.

-

Slowly add distilled water (approximately twice the volume of the organic solvents used) to the cooled mixture with vigorous stirring. This step precipitates the product, which is practically insoluble in water.[7]

-

Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

-

Collect the resulting light-yellow precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold distilled water to remove residual DMSO and piperazine salts.

-

-

Drying: Dry the purified solid in a vacuum desiccator over a suitable drying agent (e.g., silica gel or phosphorus pentoxide) to a constant weight. A typical yield for the non-deuterated analogue is around 85%.[13]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Demethyl Olanzapine-d8. The primary techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound, thereby verifying the successful incorporation of the eight deuterium atoms. LC-MS/MS is the preferred method for both identification and subsequent use in quantitative analysis.

Rationale for MS Analysis:

-

Identity Confirmation: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecule, confirming its elemental composition (C₁₆H₁₀D₈N₄S).

-

Purity Assessment: LC-MS can separate the final product from any non-deuterated or partially deuterated analogues and other synthesis-related impurities.

-

Quantitative Method Development: Tandem MS (MS/MS) is used to establish specific fragmentation patterns (transitions) for use in quantitative methods like Multiple Reaction Monitoring (MRM).[12]

Caption: Analytical workflow for MS characterization.

3.1.1. Experimental Protocol: LC-MS/MS Analysis

The following parameters are based on established methods for the analysis of N-Demethyl Olanzapine in biological matrices.[2][9]

-

Sample Preparation: Prepare a stock solution of the synthesized N-Demethyl Olanzapine-d8 in a suitable organic solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration (e.g., 100 ng/mL) with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm) is typically effective.[2]

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.2% acetic acid) and an organic solvent (e.g., acetonitrile).[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transition from the precursor ion to a specific product ion.

-

3.1.2. Data Presentation: MS Parameters

The following table summarizes the key mass spectrometry parameters for N-Demethyl Olanzapine-d8, as derived from literature.[2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N-Demethyl Olanzapine-d8 | 307.2 | 260.8 | 54 | 24 |

| N-Demethyl Olanzapine | 299.2 (Expected) | 252.1 (Expected) | ~54 | ~24 |

Note: Parameters for the non-deuterated analogue are extrapolated and should be empirically optimized.

The expected precursor ion for the d8-labeled compound is approximately 307.2 [M+H]⁺, which is 8 mass units higher than the non-deuterated analogue (C₁₆H₁₈N₄S, MW: 298.41).[13][14] The observed transition (307.2 → 260.8) confirms both the correct parent mass and a characteristic fragmentation pattern, providing a high degree of confidence in the compound's identity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structural integrity of the molecule and, crucially, to verify the location of the deuterium labels.

Rationale for NMR Analysis:

-

¹H NMR (Proton NMR): This spectrum will confirm the overall structure of the thienobenzodiazepine core. Critically, it will show the absence of signals in the region corresponding to the piperazine ring protons (typically around 2.5-3.5 ppm), confirming successful deuteration at these positions.

-

¹³C NMR (Carbon NMR): This spectrum will show the signals for all carbon atoms in the molecule. The signals for the deuterated carbons of the piperazine ring will be significantly attenuated or appear as complex multiplets due to carbon-deuterium coupling, providing further evidence of successful labeling.

-

²H NMR (Deuterium NMR): A less common but definitive experiment that would show a signal confirming the presence and chemical environment of the deuterium atoms.

While detailed, fully assigned NMR spectra for N-Demethyl Olanzapine-d8 are not widely available in public-domain literature, the analysis would proceed by comparing the obtained spectra to those of the non-deuterated N-Demethyl Olanzapine standard.[3] The key diagnostic feature remains the disappearance of the proton signals from the piperazine moiety in the ¹H NMR spectrum.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis and characterization of N-Demethyl Olanzapine-d8. The synthetic approach via condensation of a key benzodiazepine intermediate with piperazine-d8 is efficient and high-yielding. The subsequent characterization using a combination of LC-MS/MS and NMR spectroscopy provides a self-validating system to confirm the product's identity, purity, and isotopic enrichment. The data and protocols presented herein are grounded in established scientific literature and provide a comprehensive resource for researchers engaged in drug metabolism studies, pharmacokinetics, and the development of bioanalytical assays for Olanzapine and its metabolites. The availability of high-purity N-Demethyl Olanzapine-d8 as an internal standard is paramount for achieving the accuracy and precision required in clinical and research settings.

References

-

A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. (National Institutes of Health). [Link]

-

Olanzapine - Wikipedia. (Wikipedia). [Link]

-

N-Desmethyl Olanzapine-D8 | CAS 786686-82-6. (Veeprho). [Link]

-

UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC. (National Institutes of Health). [Link]

-

Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (PubMed). [Link]

-

Olanzapine, LY-170053, Zyprexa Zydis, Zyprexa Velotab, Midax, Olansek, Zyprexa, Lanzac - Drug Synthesis Database. (Molecule.org). [Link]

-

Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments. (Springer Nature). [Link]

-

Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity. (ORGANIC SPECTROSCOPY INTERNATIONAL). [Link]

-

Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (Frontiers). [Link]

-

Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (Semantic Scholar). [Link]

- US7863442B2 - Processes for the synthesis of olanzapine.

-

Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem. (National Institutes of Health). [Link]

-

N-Desmethyl Olanzapine-D8 | CAS 786686-82-6. (Veeprho). [Link]

-

N-Demethyl Olanzapine-d8 | C16H18N4S | CID 136232977 - PubChem. (National Institutes of Health). [Link]

-

Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (National Institutes of Health). [Link]

-

(PDF) Determination of Olanzapine for Therapeutic Drug Monitoring in Schizophrenia Patients by LC/MS Method. (ResearchGate). [Link]

-

Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. (PLOS One). [Link]

-

Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. (National Institutes of Health). [Link]

-

(PDF) Bioanalytical method Development and Validation for Estimation of Olanzapine in K3edta Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and Application to a Pharmacokinetic Study. (ResearchGate). [Link]

-

Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC. (National Institutes of Health). [Link]

-

Olanzapine N-desmethyl Impurity | CAS 161696-76-0. (Veeprho). [Link]

-

Olanzapine | C17H20N4S | CID 135398745 - PubChem. (National Institutes of Health). [Link]

-

Olanzapine: interpreting the label change. (PubMed). [Link]

-

LC/MS chromatograms: (a) blank plasma sample; (b) olanzapine (the third...). (ResearchGate). [Link]

-

olanzapine-cipla-epar-scientific-discussion_en.pdf. (European Medicines Agency). [Link]

Sources

- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. veeprho.com [veeprho.com]

- 6. veeprho.com [veeprho.com]

- 7. Olanzapine - Wikipedia [en.wikipedia.org]

- 8. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 10. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Formyl Olanzepine.....N-demethyl-N-formyl olanzapine Impurity [orgspectroscopyint.blogspot.com]

- 14. N-Demethyl Olanzapine-d8 | C16H18N4S | CID 136232977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Olanzapine Metabolism and N-Desmethyl Olanzapine Formation

This guide provides a comprehensive technical overview of the metabolic pathways of olanzapine, with a specific focus on the formation of its major active metabolite, N-desmethyl olanzapine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic processes, influencing factors, and state-of-the-art methodologies for studying and quantifying these compounds.

Introduction to Olanzapine: A Cornerstone of Antipsychotic Therapy

Olanzapine is a second-generation (atypical) antipsychotic medication widely prescribed for the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] Despite its clinical benefits, olanzapine is associated with significant inter-individual variability in therapeutic response and a propensity for metabolic side effects, such as weight gain and dyslipidemia.[1][2] A thorough understanding of its metabolism is therefore crucial for optimizing therapy, minimizing adverse effects, and guiding the development of novel therapeutic strategies.

Olanzapine undergoes extensive hepatic metabolism, with less than 10% of the parent drug excreted unchanged.[4] The primary metabolic routes are direct glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[5] These processes lead to the formation of several metabolites, the most significant of which are olanzapine-10-glucuronide and 4'-N-desmethyl olanzapine.[1]

The Metabolic Landscape of Olanzapine

The biotransformation of olanzapine is a complex interplay of Phase I and Phase II metabolic reactions, primarily occurring in the liver. The major metabolic pathways include N-demethylation, aromatic hydroxylation, N-oxidation, and glucuronidation.

N-Demethylation: The Genesis of N-Desmethyl Olanzapine

The formation of 4'-N-desmethyl olanzapine (DMO), a major and pharmacologically active metabolite, is a critical step in olanzapine's metabolic journey. This reaction is predominantly catalyzed by the cytochrome P450 1A2 (CYP1A2) isoenzyme.[1][5] While CYP1A2 is the primary contributor, other CYP isoforms, including CYP2D6 and CYP2C8 , also play lesser roles in this N-demethylation process.[1]

Other Key Metabolic Transformations

Beyond N-demethylation, olanzapine is subject to several other metabolic conversions:

-

Direct Glucuronidation: This is a major metabolic pathway for olanzapine, leading to the formation of olanzapine-10-N-glucuronide and, to a lesser extent, olanzapine-4'-N-glucuronide. This conjugation reaction is primarily mediated by UDP-glucuronosyltransferase 1A4 (UGT1A4) and UGT2B10 .[6][7]

-

N-Oxidation: Olanzapine can be oxidized to form olanzapine N-oxide. This reaction is catalyzed by the flavin-containing monooxygenase 3 (FMO3) and to some extent by CYP2D6 .[1][5]

-

Hydroxylation: The formation of 2-hydroxymethyl olanzapine is a minor metabolic pathway mediated by CYP2D6 .[1][5]

The following diagram illustrates the primary metabolic pathways of olanzapine.

Caption: Primary metabolic pathways of olanzapine.

Factors Influencing Olanzapine Metabolism and N-Desmethyl Olanzapine Levels

The significant inter-individual variability in olanzapine plasma concentrations can be attributed to a combination of genetic and environmental factors that modulate the activity of the metabolizing enzymes.

| Factor | Description | Impact on Olanzapine Metabolism |

| Genetic Polymorphisms | Variations in the genes encoding metabolizing enzymes can alter their activity. Polymorphisms in CYP1A2, CYP2D6, and UGT1A4 have been shown to influence olanzapine metabolism.[8][9] | Individuals with certain genetic variants may exhibit increased or decreased rates of olanzapine metabolism, leading to altered plasma concentrations and potentially affecting therapeutic efficacy and side effect profiles. |

| Smoking | Polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A2 expression.[1] | Smokers generally have a higher clearance of olanzapine compared to non-smokers, resulting in lower plasma concentrations at a given dose.[5] |

| Gender | Studies have indicated that women may have a lower clearance of olanzapine compared to men.[5] | This may lead to higher plasma concentrations in women, although the clinical significance of this finding is still under investigation. |

| Co-medications | Concomitant administration of drugs that are inhibitors or inducers of CYP1A2 can significantly impact olanzapine metabolism. | CYP1A2 inhibitors (e.g., fluvoxamine) can increase olanzapine plasma concentrations, while inducers (e.g., carbamazepine) can decrease them.[5] |

Pharmacological Significance of N-Desmethyl Olanzapine

N-desmethyl olanzapine is not merely an inactive byproduct of olanzapine metabolism. It is a pharmacologically active metabolite, although its affinity for dopamine and serotonin receptors is lower than that of the parent compound. Interestingly, recent research suggests that DMO may have a distinct and potentially beneficial metabolic profile. Some studies have indicated that higher levels of DMO are associated with a reduced risk of olanzapine-induced metabolic disturbances, such as weight gain and insulin resistance.[10][11] This has led to the hypothesis that DMO may counteract some of the adverse metabolic effects of olanzapine.[10]

In Vitro Experimental Protocols for Studying Olanzapine Metabolism

Investigating the metabolism of olanzapine in a controlled laboratory setting is essential for elucidating the roles of specific enzymes and for predicting in vivo metabolic clearance. The following protocols provide a framework for conducting such studies.

Metabolism in Human Liver Microsomes (HLMs)

HLMs are a subcellular fraction of the liver that contains a high concentration of drug-metabolizing enzymes, particularly CYPs and UGTs. They are a widely used in vitro system for studying hepatic drug metabolism.

Objective: To determine the rate of N-desmethyl olanzapine formation from olanzapine in pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes (commercially available)

-

Olanzapine

-

N-desmethyl olanzapine standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Protocol:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration typically 0.2-0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiation of the Reaction:

-

Add olanzapine (at various concentrations, e.g., 1-100 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final incubation volume is typically 100-200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an autosampler vial for analysis of N-desmethyl olanzapine concentration by a validated LC-MS/MS method.

-

Causality Behind Experimental Choices:

-

NADPH Regenerating System: CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a continuous supply of NADPH throughout the incubation period.

-

Linearity of Reaction: It is crucial to establish that the formation of the metabolite is linear with respect to both time and microsomal protein concentration to ensure that the initial rate of the reaction is being measured.

-

Protein Precipitation: Acetonitrile is an effective solvent for precipitating proteins while keeping the analyte and metabolite in solution, providing a clean sample for LC-MS/MS analysis.

Metabolism using Recombinant CYP Enzymes

To pinpoint the contribution of a specific CYP isoform to olanzapine metabolism, recombinant enzymes expressed in a heterologous system (e.g., insect cells or E. coli) can be utilized.

Objective: To determine the kinetics of N-desmethyl olanzapine formation by recombinant human CYP1A2.

Materials:

-

Recombinant human CYP1A2 (co-expressed with NADPH-cytochrome P450 reductase)

-

Olanzapine

-

N-desmethyl olanzapine standard

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), a known concentration of recombinant CYP1A2 (e.g., 10-50 pmol/mL), and olanzapine at various concentrations to determine Michaelis-Menten kinetics.

-

-

Initiation of the Reaction:

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM.

-

-

Incubation and Termination:

-

Follow the same incubation and termination procedures as described for the HLM assay.

-

-

Analysis:

-

Analyze the samples for N-desmethyl olanzapine formation using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the rate of metabolite formation against the olanzapine concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

-

Self-Validating System:

The use of specific chemical inhibitors of CYP1A2 (e.g., furafylline) in parallel incubations with HLMs can validate the findings from the recombinant enzyme experiments.[8] A significant reduction in N-desmethyl olanzapine formation in the presence of the inhibitor would confirm the primary role of CYP1A2.

Cell-Based Metabolism Assays

Hepatoma cell lines, such as HepG2, can be used as an in vitro model to study drug metabolism and its potential hepatotoxic effects. While wild-type HepG2 cells have low expression of many CYP enzymes, genetically engineered cell lines with stable expression of specific CYPs are available and provide a more physiologically relevant system.[12][13]

Objective: To assess the formation of N-desmethyl olanzapine in CYP1A2-expressing HepG2 cells.

Materials:

-

HepG2 cells stably expressing human CYP1A2

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Olanzapine

-

Cell lysis buffer

-

Acetonitrile

-

Internal standard

Protocol:

-

Cell Culture and Plating:

-

Culture the CYP1A2-expressing HepG2 cells in appropriate culture flasks.

-

Seed the cells into multi-well plates (e.g., 24-well plates) and allow them to adhere and reach a desired confluency (typically 80-90%).

-

-

Treatment with Olanzapine:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of olanzapine.

-

-

Incubation:

-

Incubate the cells at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

At the end of the incubation, collect both the culture medium (supernatant) and the cells.

-

Lyse the cells using a suitable lysis buffer.

-

-

Sample Preparation:

-

Combine the supernatant and cell lysate.

-

Perform protein precipitation with ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the cell debris and precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant for the presence of N-desmethyl olanzapine by LC-MS/MS.

-

The following diagram illustrates a general workflow for an in vitro metabolism study using human liver microsomes.

Caption: Workflow for in vitro olanzapine metabolism assay.

Bioanalytical Methods for the Quantification of Olanzapine and N-Desmethyl Olanzapine

Accurate and sensitive quantification of olanzapine and N-desmethyl olanzapine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.

-

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[14] It is suitable for high-throughput analysis but may result in less clean extracts compared to other methods.

-

Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent. A common solvent system for olanzapine is a mixture of methylene chloride and pentane.[15] LLE can provide cleaner extracts than PPT.

-

Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. C8 or C18 cartridges are commonly used for olanzapine and its metabolites.[10]

Detailed LC-MS/MS Protocol for Plasma Samples

Objective: To simultaneously quantify olanzapine and N-desmethyl olanzapine in human plasma.

Materials:

-

Human plasma samples

-

Olanzapine and N-desmethyl olanzapine analytical standards

-

Stable isotope-labeled internal standards (e.g., olanzapine-d8)

-

Acetonitrile

-

Formic acid

-

HPLC column (e.g., C18)

-

LC-MS/MS system

Protocol:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of olanzapine, N-desmethyl olanzapine, and the internal standard in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and QCs by spiking known amounts of the analytes into blank human plasma.

-

-

Sample Preparation (using Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Chromatographic Separation:

-

Transfer the clear supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 5-10 µL) onto a C18 HPLC column.

-

Use a mobile phase consisting of a mixture of aqueous and organic solvents, typically with a gradient elution to achieve optimal separation. A common mobile phase composition is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometric Detection:

-

Perform detection using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) to selectively detect and quantify the analytes and internal standard. The MRM transitions are specific precursor-to-product ion pairs for each compound.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Olanzapine | 313.1 | 256.1 |

| N-Desmethyl Olanzapine | 299.1 | 256.1 |

| Olanzapine-d8 (IS) | 321.2 | 264.2 |

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of olanzapine and N-desmethyl olanzapine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation:

A bioanalytical method must be rigorously validated to ensure its reliability. Validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Linearity: The range of concentrations over which the method provides a linear response.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The metabolism of olanzapine is a multifaceted process with significant clinical implications. The formation of N-desmethyl olanzapine, primarily mediated by CYP1A2, is a key pathway that is influenced by a variety of genetic and environmental factors. The potential for N-desmethyl olanzapine to modulate the metabolic side effects of the parent drug is an exciting area of ongoing research. The in vitro and bioanalytical methods detailed in this guide provide a robust framework for scientists to further investigate the complexities of olanzapine metabolism, ultimately contributing to the safer and more effective use of this important antipsychotic medication.

References

-

USING OF CELL LINE HepG2 FOR ASSESSMENT OF TOXIC AND METABOLIC EFECTS OF ANTIPSYCHOTIC DRUGS. PubMed. [Link]

-

Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3. PubMed. [Link]

-

Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection. PubMed. [Link]

-

Glucuronidation of olanzapine by cDNA-expressed human UDP-glucuronosyltransferases and human liver microsomes. PubMed. [Link]

-

Olanzapine metabolism and the significance of UGT1A448V and UGT2B1067Y variants. PubMed. [Link]

-

In Vitro Characterization of the Human Liver Microsomal Kinetics and Reaction Phenotyping of Olanzapine Metabolism. PubMed. [Link]

-

In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. [Link]

-

Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants. PMC - NIH. [Link]

-

Olanzapine increases the formation of autophagic structures in SH-SY5Y... - ResearchGate. [Link]

-

(PDF) UGT1A4*3 Encodes Significantly Increased Glucuronidation of Olanzapine in Patients on Maintenance Treatment and in Recombinant Systems. ResearchGate. [Link]

-

UGT1A4*3 Encodes Significantly Increased Glucuronidation of Olanzapine in Patients on Maintenance Treatment and in Recombinant Systems. PubMed. [Link]

-

Olanzapine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Effects of olanzapine on brain-derived neurotrophic factor gene promoter activity in SH-SY5Y neuroblastoma cells. PubMed. [Link]

-

Olanzapine Activates Hepatic Mammalian Target of Rapamycin: New Mechanistic Insight into Metabolic Dysregulation with Atypical Antipsychotic Drugs. ResearchGate. [Link]

-

Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PubMed Central. [Link]

-

Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection. NIH. [Link]

-

(PDF) Genotoxic and oxidative damage potential of olanzapine in vitro. ResearchGate. [Link]

-

Olanzapine produces trophic effects in vitro and stimulates phosphorylation of Akt/PKB, ERK1/2, and the mitogen-activated protein kinase p38. PubMed. [Link]

-

Characterization of olanzapine (LY170053) in human liver slices by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

-

A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. NIH. [Link]

-

Effect of olanzapine on HepG2 cells' lipid content. (A) Representative... - ResearchGate. [Link]

-

Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System. MDPI. [Link]

-

Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters. PubMed. [Link]

-

Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System. PubMed. [Link]

-

Olanzapine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

(PDF) Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters. ResearchGate. [Link]

-

Scheme of olanzapine metabolism in the liver. ResearchGate. [Link]

-

Olanzapine. Pharmacokinetic and pharmacodynamic profile. PubMed. [Link]

-

Olanzapine. LiverTox - NCBI Bookshelf. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Olanzapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation of olanzapine by cDNA-expressed human UDP-glucuronosyltransferases and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Olanzapine metabolism and the significance of UGT1A448V and UGT2B1067Y variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Generation of HepG2 Cells with High Expression of Multiple Drug-Metabolizing Enzymes for Drug Discovery Research Using a PITCh System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Role of Cytochrome P450 1A2 in Olanzapine N-Demethylation

This guide provides an in-depth exploration of the critical role of the cytochrome P450 1A2 (CYP1A2) enzyme in the metabolism of olanzapine, an atypical antipsychotic. Designed for researchers, clinical pharmacologists, and drug development professionals, this document synthesizes the core biochemical mechanisms, influential factors, clinical implications, and state-of-the-art experimental methodologies pertinent to the CYP1A2-olanzapine interaction. Our narrative is grounded in established scientific principles, ensuring technical accuracy and providing field-proven insights to support both research and clinical decision-making.

Introduction: The Clinical Context of Olanzapine Metabolism

Olanzapine is a cornerstone in the management of schizophrenia and bipolar disorder, recognized for its efficacy in treating both positive and negative symptoms.[1] However, its therapeutic application is marked by significant interindividual variability in pharmacokinetics, leading to a wide range of patient responses and adverse effect profiles at standard doses.[2] This variability necessitates individualized dosing to balance therapeutic efficacy with the risk of concentration-dependent side effects, such as metabolic disturbances and sedation.[1][3]

The key to understanding this variability lies in the drug's metabolic pathways. Olanzapine is extensively biotransformed in the liver, with less than 10% of the parent drug excreted unchanged.[4] The metabolic clearance is primarily governed by two major routes: direct N-glucuronidation and cytochrome P450-mediated oxidation.[5][6] Among the oxidative pathways, N-demethylation to its inactive metabolite, 4'-N-desmethyl-olanzapine, is a major route catalyzed predominantly by the CYP1A2 enzyme.[4][5][7] Consequently, any factor that alters the function of CYP1A2 can profoundly impact olanzapine plasma concentrations, therapeutic outcomes, and patient safety.

The Metabolic Fate of Olanzapine: A Multi-Enzyme Effort

Olanzapine undergoes extensive hepatic metabolism through several parallel pathways. While direct glucuronidation by UGT1A4 is a major route, oxidative metabolism by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes plays a crucial role in its clearance.[1][5]

The primary oxidative pathways include:

-

N-Demethylation: Catalyzed mainly by CYP1A2 , this pathway produces 4'-N-desmethyl-olanzapine.[5][7] Minor contributions from CYP2D6 and other enzymes have also been suggested.[7]

-

N-Oxidation: Primarily mediated by FMO3 , this reaction forms olanzapine N-oxide.[5][8][9]

-

Hydroxylation: The formation of 2-hydroxy-olanzapine is a minor pathway catalyzed by CYP2D6 .[5][10]

These metabolites are pharmacologically less active than the parent compound.[11] The interplay between these enzymes dictates the overall clearance rate of olanzapine, but the prominent and highly variable nature of CYP1A2 makes it a focal point for research and clinical consideration.

Factors Modulating CYP1A2 Activity and Olanzapine Demethylation

The activity of CYP1A2 is not constant; it is highly variable among individuals due to a combination of genetic factors, environmental exposures, and co-administered medications.[12][13] This variability is the primary driver of the wide range in olanzapine clearance.

Genetic Polymorphisms

Genetic variations in the CYP1A2 gene can alter enzyme expression and inducibility. While some studies suggest these polymorphisms have a significant impact, the overall clinical consensus remains debated, with some meta-analyses finding no significant association.[14] This discrepancy highlights the complexity of pharmacogenetics, where phenotype is often a result of gene-environment interactions rather than genetics alone.

| Polymorphism (Allele) | rsID | Effect on CYP1A2 | Impact on Olanzapine Metabolism |

| CYP1A21F | rs762551 (C>A) | Associated with higher inducibility of the enzyme, particularly in response to smoking.[5][15] | Carriers of the A/A genotype may have lower olanzapine concentrations, especially if they are smokers, potentially leading to a reduced clinical response.[15][16][17] |

| CYP1A21D | -2467delT | Associated with reduced enzyme activity. | Carriers of the delT allele may develop significantly higher dose-corrected olanzapine serum concentrations.[16] |

Enzyme Induction

Induction involves an increase in the synthesis of the CYP1A2 enzyme, leading to accelerated metabolism of its substrates.[18] This results in lower plasma concentrations of olanzapine, which may compromise its therapeutic efficacy.

Causality: The primary mechanism of induction involves the activation of the aryl hydrocarbon receptor (AhR) by inducers. This receptor-ligand complex translocates to the nucleus, promoting the transcription of the CYP1A2 gene. Polycyclic aromatic hydrocarbons (PAHs) found in tobacco smoke are potent AhR activators.

| Inducer | Source / Class | Clinical Impact on Olanzapine |

| Tobacco Smoke | Lifestyle | Potent induction. Smokers can have olanzapine concentrations up to 50% lower than non-smokers and may require higher doses.[19][20] Cessation of smoking can dramatically increase olanzapine levels, posing a risk of toxicity.[21] |

| Carbamazepine | Anticonvulsant | Induces CYP1A2, leading to decreased olanzapine concentrations.[10][22] |

| Omeprazole | Proton Pump Inhibitor | A known inducer of CYP1A2.[19] |

| Charbroiled Foods | Diet | Contain PAHs that can induce CYP1A2 activity. |

Enzyme Inhibition

Inhibition of CYP1A2 reduces the rate of olanzapine demethylation, leading to elevated plasma concentrations and an increased risk of dose-dependent adverse effects.[18]

Causality: Inhibition can be competitive, where another substance competes for the active site of the enzyme, or non-competitive. Potent inhibitors can effectively shut down the metabolic pathway, causing a significant drug-drug interaction.

| Inhibitor | Source / Class | Clinical Impact on Olanzapine |

| Fluvoxamine | SSRI Antidepressant | A potent inhibitor. Co-administration can significantly increase olanzapine levels, necessitating dose reduction.[19][22] |

| Ciprofloxacin | Fluoroquinolone Antibiotic | A well-known inhibitor that can reduce olanzapine clearance.[19][22] |

| Caffeine | Dietary / Stimulant | A substrate and weak inhibitor of CYP1A2.[19] |

| Verapamil | Calcium Channel Blocker | A known inhibitor of CYP1A2.[19] |

Clinical Relevance and Therapeutic Drug Monitoring (TDM)

The profound influence of CYP1A2 on olanzapine clearance provides a strong rationale for personalized medicine. A patient who smokes heavily (inducer) may be underdosed, while a patient co-prescribed fluvoxamine (inhibitor) may be at risk of toxicity.[18][21]

Therapeutic Drug Monitoring (TDM) is a valuable clinical tool to navigate this variability. By measuring plasma olanzapine concentrations, clinicians can adjust dosages to achieve a therapeutic window that maximizes efficacy while minimizing adverse effects.

-

Recommended Therapeutic Range: Consensus guidelines suggest a therapeutic reference range of 20–80 ng/mL .[1][23]

-

Optimal Response Range: Some recent systematic reviews propose a narrower range of 20–40 ng/mL for optimal response in schizophrenia.[1][24]

-

Laboratory Alert Level: Concentrations exceeding 100 ng/mL are often considered a laboratory alert level, indicating a high risk of toxicity.[23][24]

TDM is strongly recommended in situations of non-response at standard doses, suspected non-adherence, adverse drug reactions, or when significant drug-drug interactions are anticipated (e.g., co-prescription of an inhibitor or a change in smoking status).[1][25]

Experimental Methodologies for Assessing CYP1A2-Mediated Metabolism

To rigorously study the role of CYP1A2 in olanzapine demethylation, both in vitro and in vivo methodologies are employed. These protocols are designed as self-validating systems to ensure data integrity.

In Vitro Protocol: Olanzapine Metabolism in Human Liver Microsomes (HLM)

Objective: To quantify the intrinsic clearance of olanzapine via N-demethylation and to confirm the specific contribution of CYP1A2.

Expertise & Causality: Human liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of CYP enzymes.[26] This system allows for the study of Phase I metabolism in a controlled environment. The reaction requires an NADPH-regenerating system, as NADPH is the essential cofactor that provides the reducing equivalents for the CYP catalytic cycle. A selective chemical inhibitor is used to validate the contribution of the target enzyme. Furafylline is a mechanism-based inhibitor specific to CYP1A2, making it an excellent validation tool.[26][27]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw pooled HLM (e.g., from at least 10 donors to average genetic variability) on ice. Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[26]

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

-

Prepare stock solutions of olanzapine and a CYP1A2-selective inhibitor (e.g., 10 µM furafylline) in an appropriate solvent (e.g., methanol, ensuring final solvent concentration is <1% v/v).[26]

-

-

Incubation:

-

Pre-incubation: In separate microcentrifuge tubes, pre-warm the HLM suspension and buffer to 37°C for 5 minutes. For inhibitor test conditions, add the inhibitor to the HLM suspension and pre-incubate for 10-15 minutes to allow for mechanism-based inactivation.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the olanzapine substrate to the HLM suspension. The final incubation volume is typically 0.5 mL.[28]

-

Time Course: Incubate at 37°C in a shaking water bath. Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes).[29]

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated olanzapine). This precipitates the microsomal proteins and halts enzymatic activity.[29]

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.[29]

-

Transfer the supernatant to a clean plate or vial.

-

Analyze the concentration of the parent drug (olanzapine) and the N-desmethyl metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Data Interpretation:

-

Plot the natural log of the remaining olanzapine concentration versus time. The slope of this line provides the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Compare the clearance in the presence and absence of the CYP1A2 inhibitor. A significant reduction in clearance in the presence of the inhibitor confirms the role of CYP1A2.

-

In Vivo Protocol: CYP1A2 Phenotyping Using Caffeine

Objective: To determine an individual's functional CYP1A2 metabolic capacity in a clinical or research setting.

Expertise & Causality: Direct measurement of hepatic enzyme activity in humans is invasive and impractical. Therefore, a probe drug is used. Caffeine is the gold standard for CYP1A2 phenotyping because its 3-N-demethylation to its primary metabolite, paraxanthine, is almost exclusively catalyzed by CYP1A2.[12][13][30] The ratio of paraxanthine to caffeine in plasma or saliva at a specific time point post-dose is a well-validated, non-invasive, and reliable measure of in vivo CYP1A2 activity.[12][13]

Step-by-Step Methodology:

-

Subject Preparation:

-

Instruct subjects to abstain from caffeine-containing products (coffee, tea, soda, chocolate) and smoking for at least 24 hours prior to the test.

-

-

Probe Drug Administration:

-

Administer a standardized dose of caffeine, typically 150-200 mg, in the form of a tablet or a cup of coffee.[30] Record the exact time of administration.

-

-

Sample Collection:

-

Sample Processing and Analysis:

-

For blood samples, centrifuge to separate plasma.

-

Analyze the concentrations of caffeine and paraxanthine in the saliva or plasma sample using a validated HPLC-UV or LC-MS/MS method.

-

-

Data Interpretation:

-

Calculate the metabolic ratio (MR): MR = [Paraxanthine] / [Caffeine] .

-

This ratio serves as the phenotyping metric. A low ratio indicates poor CYP1A2 metabolism, while a high ratio indicates extensive or rapid metabolism. Subjects can be categorized based on established population distributions of this ratio.

-

Conclusion

The N-demethylation of olanzapine is a critical clearance pathway predominantly governed by the CYP1A2 enzyme. The pronounced interindividual variability in CYP1A2 activity—driven by a complex interplay of genetic polymorphisms, potent induction from environmental factors like smoking, and inhibition by co-administered drugs—is a major determinant of olanzapine exposure and clinical response. Recent evidence suggests that CYP1A2 mRNA expression may be a more accurate predictor of metabolic capacity than genotype alone, opening new avenues for personalized medicine.[5][20]

A thorough understanding of these factors is paramount for drug development professionals designing clinical trials and for clinicians striving to optimize olanzapine therapy. The integration of TDM and, where appropriate, CYP1A2 phenotyping, provides a scientifically robust framework for individualizing treatment, thereby enhancing therapeutic success and improving patient safety.

References

-

The pharmacogenetics of treatment with olanzapine. Taylor & Francis Online. [Link]

-

Olanzapine. Wikipedia. [Link]

-

CYP1A2*1D and *1F Polymorphisms Have a Significant Impact on Olanzapine Serum Concentrations. PubMed. [Link]

-

Impact of CYP1A2 Genetic Polymorphisms on Pharmacokinetics of Antipsychotic Drugs: A Systematic Review and Meta-Analysis. PubMed. [Link]

-

Assessment of CYP1A2 activity in clinical practice: why, how, and when? PubMed. [Link]

-

Assessment of CYP1A2 Activity in Clinical Practice: Why, How, and When? | Request PDF. ResearchGate. [Link]

-

Pharmacogenetics of olanzapine metabolism. PubMed. [Link]

-

Pharmacogenetics and olanzapine treatment: CYP1A2*1F and serotonergic polymorphisms influence therapeutic outcome | Request PDF. ResearchGate. [Link]

-

CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. National Institutes of Health (NIH). [Link]

-

What are the dosing and monitoring recommendations for patients on olanzapine (Zyprexa)? Dr.Oracle. [Link]

-

A review of a recently published guidelines’ “strong recommendation” for therapeutic drug monitoring of olanzapine, haloperidol, perphenazine, and fluphenazine in. Mental Health Clinician. [Link]

-

Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients. National Institutes of Health (NIH). [Link]

-

Influence of FMO1 and 3 polymorphisms on serum olanzapine and its N-oxide metabolite in psychiatric patients. PubMed. [Link]

-

Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 1A2 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Publishing Group. [Link]

-

Interactions between the cytochrome P450 system and the second-generation antipsychotics. National Institutes of Health (NIH). [Link]

-

(PDF) CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients. ResearchGate. [Link]

-

Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants. National Institutes of Health (NIH). [Link]

-

Olanzapine Pathway, Pharmacokinetics. ClinPGx. [Link]

-

New consensus guidelines from the AGNP TDM working group. Medizinonline. [Link]

-

Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation. National Institutes of Health (NIH). [Link]

-

Olanzapine Smoking Cessation Interaction. Med Ed 101. [Link]

-

Cytochrome P450 1A2 phenotyping for student laboratories. Pharmacy Education. [Link]

-

Influence of FMO1 and 3 polymorphisms on serum olanzapine and its N-oxide metabolite in psychiatric patients. Semantic Scholar. [Link]

-

genetic polymorphism of metabolizing enzymes in clinical response to olanzapine treatment. hrcak. [Link]

-

CYP1A2 - Substrates, Inducers and Inhibitors: Clozapine, Olanzapine, Fluvoxamine, Tobacco & more. YouTube. [Link]

-

Olanzapine metabolism by CYP1A2/CYP2D6 and hyperglycaemia. Cambridge University Press. [Link]

-

Estimation of Microsomal CYP1A2 Activity by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences. [Link]

-

CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. MDPI. [Link]

-

The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health (NIH). [Link]

-

Individual differences in in vitro and in vivo metabolic clearances of the antipsychotic drug olanzapine from non-smoking and smoking Japanese subjects genotyped for cytochrome P4502D6 and flavincontaining monooxygenase 3. PubMed. [Link]

-

Olanzapine disposition in humans is unrelated to CYP1A2 and CYP2D6 phenotypes. SpringerLink. [Link]

-

CYP1A2. DNAlysis. [Link]

-

(PDF) Considering CYP1A2 phenotype and genotype for optimizing the dose of olanzapine in Schizophrenia. ResearchGate. [Link]

-